

Comprehensive Sphingolipid Profiling: An Application Note and Protocol for Researchers

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Compound of Interest

Compound Name: Sphinganine

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Abstract

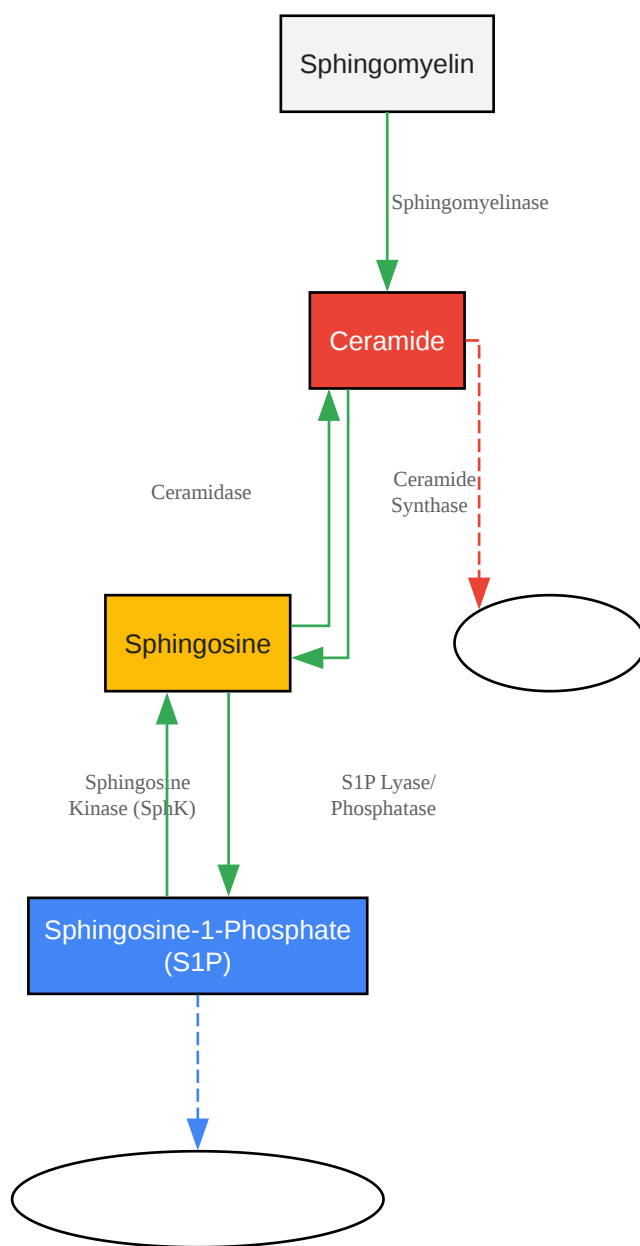
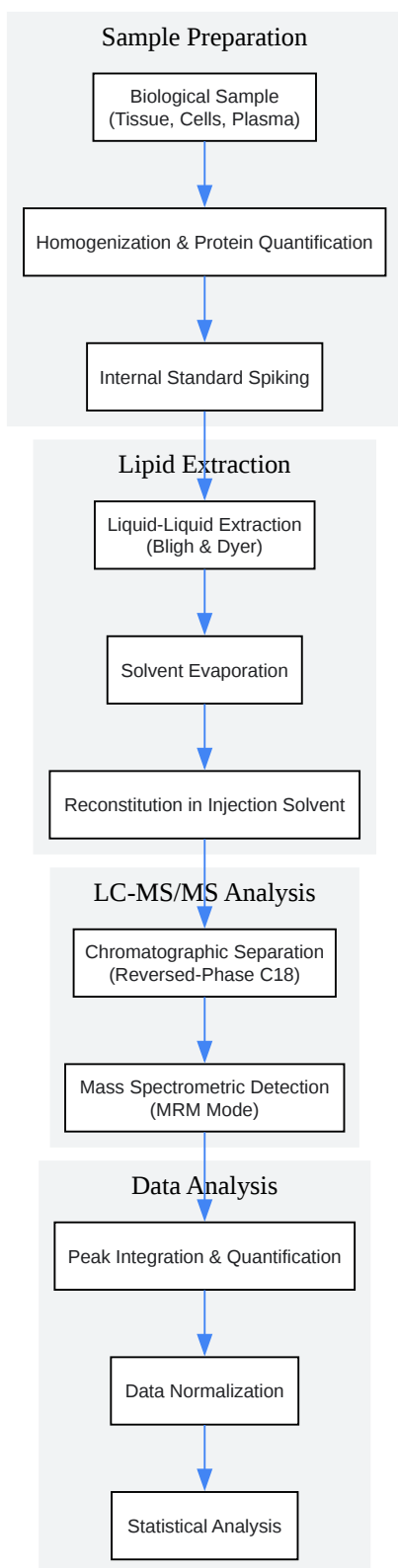
Sphingolipids are a diverse class of bioactive lipids that function as both structural components of cellular membranes and critical signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate and comprehensive profiling of these lipids essential for both basic research and drug development. This application note provides a detailed workflow for the quantitative analysis of a broad range of sphingolipids from biological samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes detailed steps for sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

Introduction

Sphingolipidomics, the targeted analysis of the complete sphingolipid profile, presents a significant analytical challenge due to the vast structural diversity and wide dynamic range of these lipids in biological systems.[5] This workflow is designed to provide a sensitive, accurate, and high-throughput method for the comprehensive profiling of key sphingolipid classes, including ceramides, sphingomyelins, hexosylceramides, and sphingoid bases.[1][2][6] The use of a targeted approach with stable isotope-labeled or odd-chain internal standards ensures reliable quantification, correcting for variability during sample preparation and analysis.[5][7][8]

Experimental Workflow

The overall experimental workflow for comprehensive sphingolipid profiling is depicted below. The process begins with sample homogenization and protein quantification, followed by lipid extraction using a modified Bligh and Dyer method. The extracted lipids are then analyzed by LC-MS/MS, and the resulting data is processed for quantification and interpretation.



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